2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine carboxamide class, characterized by a bicyclic scaffold with a thiophene ring fused to a partially saturated pyridine moiety. Its structure includes a 4-fluorophenylacetamido substituent at position 2 and a methyl group at position 4. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.ClH/c1-21-7-6-12-13(9-21)24-17(15(12)16(19)23)20-14(22)8-10-2-4-11(18)5-3-10;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWWJEHQMBTDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Key Observations:
The sulfonyl group (SO₂) in introduces strong electron-withdrawing effects, enhancing polarity and possibly reducing CNS penetration. The cyclopentanecarboxamido group in adds steric bulk, which may improve target selectivity but reduce solubility.
Position 6 Modifications :
- A propyl group in versus methyl in the target compound increases hydrophobicity, affecting binding pocket interactions.
- Acetyl in introduces a ketone, enabling additional hydrogen bonding but increasing susceptibility to enzymatic degradation.
Spectroscopic and Physicochemical Comparisons
While NMR data for the target compound are unavailable, demonstrates that substituent changes in regions A (positions 39–44) and B (positions 29–36) of related molecules significantly alter chemical shifts, reflecting differences in electronic environments . For example:
- The thioether group in would deshield nearby protons due to sulfur’s electronegativity, shifting NMR signals downfield compared to the target compound’s acetamido group.
- The sulfonyl group in would cause pronounced deshielding, further shifting peaks in regions A/B .
Bioactivity and Pharmacological Implications
Though direct bioactivity data for the target compound are lacking, highlights that fluorophenyl and carboxamide groups in similar structures correlate with antimicrobial and enzyme-inhibitory activities . For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
